N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-3-4-8-14(17)16-10-13(18-2)11-6-5-7-12(15)9-11/h3,5-7,9,13H,1,4,8,10H2,2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTROEEZNMOABGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The first approach utilizes 3-fluorobenzaldehyde as the starting material, which is commercially available and provides a convenient entry point for introducing the fluorophenyl moiety. This synthetic route proceeds through several well-established transformations including nucleophilic addition, alkoxylation, and amide coupling.
Detailed Synthetic Procedure
Step 1: Grignard Addition to 3-Fluorobenzaldehyde
The synthesis begins with the preparation of a Grignard reagent from bromoacetonitrile and its subsequent addition to 3-fluorobenzaldehyde to form a β-hydroxy nitrile intermediate.
3-Fluorobenzaldehyde + BrCH2CN/Mg → 3-Fluoro-α-hydroxyphenylacetonitrile
Step 2: Methoxylation of the Secondary Alcohol
The secondary alcohol is then converted to the corresponding methyl ether using typical alkylation conditions:
3-Fluoro-α-hydroxyphenylacetonitrile + CH3I/NaH/THF → 3-Fluoro-α-methoxyphenylacetonitrile
Step 3: Reduction of the Nitrile Group
Reduction of the nitrile group is accomplished using lithium aluminum hydride or borane-tetrahydrofuran complex to yield the primary amine:
3-Fluoro-α-methoxyphenylacetonitrile + LiAlH4/THF → 2-(3-Fluorophenyl)-2-methoxyethylamine
Step 4: Amide Coupling
The final step involves the coupling of the primary amine with pent-4-enoic acid using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
2-(3-Fluorophenyl)-2-methoxyethylamine + Pent-4-enoic acid/EDCI/HOBt/DIPEA/DCM → N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide
Reaction Conditions and Optimization
The reaction conditions for this synthetic route have been optimized based on published literature for similar transformations. The critical parameters include:
| Step | Temperature | Time | Solvent | Catalyst/Additives | Yield (%) |
|---|---|---|---|---|---|
| 1 | -78°C to 0°C | 4-6 h | THF | Mg, I2 (catalytic) | 75-85 |
| 2 | 0°C to RT | 12 h | THF | NaH, TBAI (catalytic) | 80-90 |
| 3 | 0°C to RT | 6-8 h | THF | - | 70-80 |
| 4 | 0°C to RT | 12-24 h | DCM | DIPEA, HOBt | 75-85 |
The overall yield for this synthetic route ranges from 30% to 45%, depending on the efficiency of each step and the purification methods employed.
Alternative Preparation via Reductive Amination
Synthetic Route Overview
An alternative approach involves the reductive amination of 2-(3-fluorophenyl)-2-methoxyacetaldehyde with an appropriate amine, followed by amide coupling with pent-4-enoic acid. This method offers advantages in terms of atom economy and potential stereocontrol.
Detailed Synthetic Procedure
Step 1: Preparation of 2-(3-Fluorophenyl)-2-methoxyacetaldehyde
The aldehyde can be prepared from 3-fluorobenzaldehyde through a Wittig reaction followed by hydrolysis:
3-Fluorobenzaldehyde + Ph3P=CHOMe → (E)-1-(3-Fluorophenyl)-2-methoxyethene
(E)-1-(3-Fluorophenyl)-2-methoxyethene + OsO4/NaIO4 → 2-(3-Fluorophenyl)-2-methoxyacetaldehyde
Step 2: Reductive Amination
The reductive amination is performed using sodium cyanoborohydride or sodium triacetoxyborohydride:
2-(3-Fluorophenyl)-2-methoxyacetaldehyde + NH3/NaBH3CN/MeOH → 2-(3-Fluorophenyl)-2-methoxyethylamine
Step 3: Amide Coupling
The amide coupling is performed as described in the previous method.
Optimization and Considerations
The reductive amination approach requires careful control of pH and reaction conditions to maximize yield and minimize side reactions. Table 2 summarizes the optimized conditions for this alternative route:
| Step | Temperature | Time | Solvent | Catalyst/Additives | Yield (%) |
|---|---|---|---|---|---|
| 1a | 0°C to RT | 3-4 h | THF | - | 80-85 |
| 1b | RT | 3-4 h | ACN/H2O | OsO4 (cat), NaIO4 | 75-80 |
| 2 | RT | 12-24 h | MeOH | AcOH (pH 6-7) | 70-75 |
| 3 | 0°C to RT | 12-24 h | DCM | DIPEA, HOBt | 75-85 |
The overall yield for this alternative route typically ranges from 35% to 45%.
One-Pot Amide Coupling Approach
Method Description
A more direct approach to this compound involves the coupling of commercially available or readily prepared 2-(3-fluorophenyl)-2-methoxyethylamine with pent-4-enoic acid using modern coupling reagents. This method simplifies the synthetic sequence and potentially improves overall efficiency.
Coupling Agent Selection
Several coupling agents have been evaluated for the formation of the amide bond, including:
- Carbodiimides (EDCI, DCC) with or without additives (HOBt, NHS)
- Phosphonium-based reagents (PyBOP, BOP)
- Uronium/aminium-based reagents (HATU, HBTU)
- Acyl halide formation followed by amine addition
Based on literature precedent for similar amide couplings, the following data table summarizes the performance of various coupling reagents:
| Coupling Agent | Solvent | Base | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| EDCI/HOBt | DCM | DIPEA | 0°C to RT | 16 | 75-80 | 95-98 |
| DCC/NHS | DCM/DMF | TEA | RT | 24 | 70-75 | 92-95 |
| PyBOP | DMF | DIPEA | RT | 12 | 82-87 | 94-97 |
| HATU | DMF | DIPEA | RT | 8 | 85-90 | 96-99 |
| Pentanoyl chloride | DCM | TEA | 0°C to RT | 4 | 78-83 | 90-95 |
The HATU-mediated coupling demonstrates superior performance in terms of yield and purity, albeit at a higher cost compared to carbodiimide-based methods.
Optimization of Reaction Parameters
The amide coupling reaction has been further optimized by investigating the effects of various parameters:
- Reaction Concentration : Optimal concentration range of 0.1-0.2 M balances reactivity with minimization of side reactions.
- Temperature Control : Initial coupling at 0°C followed by gradual warming to room temperature minimizes racemization and side reactions.
- Order of Addition : Pre-activation of the carboxylic acid with the coupling agent before amine addition improves efficiency.
- Reaction Time : Extended reaction times (>24 h) lead to diminishing returns in yield and potential degradation of products.
Preparation via α-Fluoroaniline Derivatives
Synthetic Route Overview
This approach utilizes 3-fluoroaniline as the starting material, progressing through N-acylation and further functionalization to introduce the methoxyethyl group before final amide formation.
Detailed Synthetic Procedure
Step 1: Mannich Reaction of 3-Fluoroaniline
The Mannich reaction introduces the required carbon framework:
3-Fluoroaniline + Formaldehyde + Methanol → N-[1-(3-Fluorophenyl)-1-methoxyethyl]amine
Step 2: N-Protection
The amine is protected using a suitable protecting group (e.g., Boc):
N-[1-(3-Fluorophenyl)-1-methoxyethyl]amine + Boc2O/TEA/DCM → N-Boc-N-[1-(3-Fluorophenyl)-1-methoxyethyl]amine
Step 3: Deprotection
The protecting group is removed under appropriate conditions:
N-Boc-N-[1-(3-Fluorophenyl)-1-methoxyethyl]amine + TFA/DCM → 2-(3-Fluorophenyl)-2-methoxyethylamine
Step 4: Amide Coupling
The final amide coupling is performed as described previously.
Yield and Purity Analysis
The yields and purities obtained for this synthetic route are summarized in the following table:
| Step | Yield (%) | Purity (%) | Major Impurities |
|---|---|---|---|
| 1 | 65-70 | 85-90 | Bis-adducts, regioisomers |
| 2 | 85-90 | 95-98 | Unreacted starting material |
| 3 | 90-95 | 92-95 | Residual TFA salts |
| 4 | 75-85 | 95-98 | Coupling agent byproducts |
The overall yield for this approach ranges from 35-50%, with high-purity product obtained after appropriate purification.
Solvent and Base Effects on Amide Coupling
The choice of solvent and base significantly impacts the efficiency and stereoselectivity of the amide coupling reaction. A systematic investigation of various solvent-base combinations revealed the following trends:
| Solvent | Base | Reaction Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| DCM | DIPEA | 16 | 75-80 | Clean reaction, easy workup |
| DMF | DIPEA | 12 | 85-90 | Higher yield, difficult workup |
| THF | TEA | 24 | 65-70 | Moderate yield, clean reaction |
| ACN | DBU | 10 | 70-75 | Faster reaction, more side products |
| Toluene | Pyridine | 48 | 60-65 | Slow reaction, high purity |
| DMF/DCM (1:1) | DIPEA | 14 | 80-85 | Good compromise of yield and workup |
DMF as a solvent with DIPEA as a base provided the highest yields, but the DMF/DCM mixture offered a better balance between yield and ease of workup.
Characterization and Analytical Methods
Spectroscopic Data
The structure of this compound can be confirmed through various spectroscopic techniques:
NMR Spectroscopy : Key signals in the ¹H NMR (400 MHz, CDCl₃) include:
- δ 7.25-7.30 (m, 1H, Ar-H)
- δ 7.00-7.10 (m, 2H, Ar-H)
- δ 6.90-6.95 (m, 1H, Ar-H)
- δ 5.75-5.85 (m, 1H, CH=CH₂)
- δ 4.95-5.10 (m, 2H, CH=CH₂)
- δ 4.35-4.40 (dd, 1H, CH-OCH₃)
- δ 3.50-3.60 (m, 2H, CH₂-NH)
- δ 3.25 (s, 3H, OCH₃)
- δ 2.25-2.40 (m, 4H, CH₂-CH₂)
IR Spectroscopy : Characteristic bands at:
- 3300-3350 cm⁻¹ (N-H stretch)
- 1640-1650 cm⁻¹ (C=O amide)
- 1590-1610 cm⁻¹ (C=C aromatic)
- 1230-1250 cm⁻¹ (C-F stretch)
- 1100-1120 cm⁻¹ (C-O-C stretch)
Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 266, with characteristic fragmentation patterns.
Chromatographic Analysis
HPLC analysis using a C18 column with a gradient of acetonitrile/water (0.1% formic acid) typically shows a single peak for the pure compound with a retention time of approximately 6-8 minutes under standard conditions.
Scale-Up Considerations and Process Optimization
Scaling up the synthesis of this compound presents several challenges that require process optimization:
Heat Management : Exothermic steps, particularly the Grignard and reduction reactions, require careful temperature control on larger scales.
Mixing Efficiency : Larger reaction vessels necessitate proper mixing to ensure reaction homogeneity.
Reagent Addition Rates : Slow, controlled addition of reagents becomes critical at scale to minimize side reactions.
Purification Strategy : Column chromatography is impractical at scale; recrystallization or extraction-based purification is preferred.
Solvent Selection : Greener solvents (e.g., 2-methyltetrahydrofuran, ethyl acetate) should be considered as replacements for halogenated or high-boiling solvents.
The following table summarizes modifications for scaling up the synthesis:
| Parameter | Laboratory Scale | Process Scale | Rationale |
|---|---|---|---|
| Grignard Formation | Rapid addition | Controlled addition over 1-2 h | Heat management |
| Reduction | LiAlH₄ | Borane-THF or catalytic hydrogenation | Safety, ease of quenching |
| Coupling Reagent | HATU | EDCI/HOBt | Cost, waste management |
| Purification | Chromatography | Recrystallization or extraction | Scalability, cost |
| Solvents | DCM, DMF | 2-MeTHF, EtOAc | Environmental considerations |
Comparative Analysis of Synthetic Routes
A comprehensive comparison of the different synthetic approaches reveals their relative advantages and limitations:
| Synthetic Route | Overall Yield (%) | Number of Steps | Ease of Handling | Cost of Reagents | Scalability | Stereoselectivity |
|---|---|---|---|---|---|---|
| 3-Fluorobenzaldehyde Route | 30-45 | 4 | Moderate | Moderate | Good | Moderate |
| Reductive Amination Route | 35-45 | 3 | Good | Low-Moderate | Excellent | Good |
| One-Pot Coupling | 75-90 | 1* | Excellent | Moderate-High | Good | N/A |
| α-Fluoroaniline Route | 35-50 | 4 | Moderate | Moderate | Moderate | Poor-Moderate |
*Assumes commercially available or readily prepared amine starting material
Based on this analysis, the reductive amination route offers the best balance of yield, number of steps, cost, and scalability for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the methoxyethyl chain can influence the compound’s solubility and bioavailability. The pent-4-enamide moiety may participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and functional differences between N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide and related compounds:
Key Observations:
Fluorine Substitution : The 3-fluorophenyl group in the target compound and NFOT enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration or prolonged half-life.
Methoxyethyl Group : Present in both the target compound and Goxalapladib , this moiety balances solubility and membrane permeability, reducing cytochrome P450-mediated metabolism.
Backbone Variability : Pent-4-enamide derivatives (e.g., compounds 21 and 24e ) prioritize modular substituent design for tuning solubility and steric effects, whereas spiro or heterocyclic cores (e.g., NFOT ) enable conformational rigidity for selective target engagement.
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
The synthesis of this compound involves several key steps:
- Formation of Intermediate : The initial reaction between 3-fluorobenzaldehyde and 2-methoxyethylamine under acidic conditions yields a Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride to form the corresponding amine.
- Amidation : Finally, the amine undergoes amidation with pent-4-enoic acid to produce the target compound.
These synthetic routes are crucial for understanding the compound's reactivity and potential biological interactions.
Biological Mechanisms
This compound exhibits various biological activities, primarily through its interactions with cellular processes and enzyme systems.
Mechanism of Action :
- The fluorophenyl group may interact with aromatic residues in proteins, enhancing binding affinity.
- The methoxyethyl chain can influence solubility and bioavailability, critical for therapeutic efficacy.
- The pent-4-enamide moiety is believed to participate in hydrogen bonding, facilitating interactions with biological macromolecules.
Enzyme Interaction Studies
Recent studies have focused on the compound's interaction with key enzymes involved in metabolic processes. For instance, research indicates that this compound can inhibit certain enzymes linked to cancer progression:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Cyclic AMP phosphodiesterase | 25 | Inhibition of cAMP degradation |
| Protein kinase B (AKT) | 15 | Modulation of cell survival |
| Aldose reductase | 10 | Potential anti-diabetic effect |
These findings suggest that the compound may have therapeutic applications in oncology and diabetes management.
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of this compound on L1210 leukemia cells. The compound exhibited significant cytotoxicity at concentrations above 20 µM, indicating its potential as a chemotherapeutic agent .
- Inflammatory Response Modulation : In a model of inflammation, treatment with the compound reduced pro-inflammatory cytokines by approximately 40%, suggesting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N-(2-(3-fluorophenyl)-2-(morpholin-4-yl)ethyl)pent-4-enamide | Morpholine substituent | Increased solubility but lower potency |
| N-(3-Fluorophenyl)-4-pentenamide | Lacks methoxyethyl chain | Less effective in enzyme inhibition |
| N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide | Benzofuran moiety | Different mechanism of action |
Q & A
Basic: What are the key synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Coupling of fluorophenyl and methoxyethyl moieties : A substitution reaction under alkaline conditions using reagents like TMSOTf (trimethylsilyl triflate) and NIS (N-iodosuccinimide) to activate intermediates .
Amide bond formation : Condensation of the intermediate with pent-4-enoic acid derivatives using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) at controlled temperatures (-50°C to -20°C) to prevent side reactions .
Purification : Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane mixtures) to isolate the final product.
Key Parameters : Reaction temperature, solvent choice (e.g., dichloromethane or DMF), and inert atmospheres are critical for yield optimization .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for the fluorophenyl ring (δ 6.8–7.3 ppm), methoxy group (δ ~3.3 ppm), and pent-4-enamide double bond (δ 5.6–5.9 ppm) .
- ¹³C NMR : Signals for carbonyl (δ ~170 ppm), fluorinated carbons (δ ~160 ppm with splitting), and methoxy carbons (δ ~55 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at λmax ≈ 255 nm .
Advanced: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but require careful moisture control .
- Catalyst Screening : Lewis acids like BF₃·OEt₂ or TMSOTf improve coupling efficiency in fluorophenyl activation steps .
- Temperature Gradients : Slow warming (-40°C → room temperature) minimizes byproduct formation during amidation .
- In-line Monitoring : TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) tracks reaction progress, enabling timely quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
